N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a 3,4-dimethylbenzenesulfonyl group and two methyl groups at positions 4 and 4. The acetamide linker connects this core to a 3,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-15-7-8-22(10-16(15)2)34(30,31)24-17(3)9-18(4)27(25(24)29)14-23(28)26-19-11-20(32-5)13-21(12-19)33-6/h7-13H,14H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBSCFVGKANKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-Carbonitrile
The dihydropyridinone ring is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (2.0 eq), ammonium acetate (1.2 eq), and 3-cyanoacetamide (1.0 eq) undergoes cyclocondensation in ethanol under reflux for 6 hours. Piperazine (0.1 eq) is employed as a catalyst to enhance reaction efficiency, yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitrile with 82% purity. Subsequent recrystallization from ethyl acetate improves the yield to 68%.
Key Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 2.0 eq | β-Ketoester donor |
| Ammonium acetate | 1.2 eq | Nitrogen source |
| 3-Cyanoacetamide | 1.0 eq | Cyano group donor |
| Piperazine | 0.1 eq | Catalyst |
| Ethanol | 50 mL/mmol | Solvent |
Sulfonylation at the 3-Position
The carbonitrile group at position 3 is replaced with a sulfonyl moiety via nucleophilic displacement. Treatment of 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-carbonitrile with 3,4-dimethylbenzenesulfonyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C, in the presence of triethylamine (2.0 eq), affords the sulfonylated intermediate. The reaction proceeds over 12 hours, yielding 3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine (74% yield after silica gel chromatography).
Optimization Insight
Acetamide Side Chain Installation
The acetamide linkage is introduced via a two-step process:
- Carboxylic Acid Activation : The sulfonylated pyridinone is treated with bromoacetyl bromide (1.2 eq) in anhydrous DCM, catalyzed by EDCI·HCl (1.1 eq) and DMAP (0.2 eq). This forms a reactive bromoacetate intermediate.
- Amidation with 3,5-Dimethoxyaniline : The intermediate reacts with 3,5-dimethoxyaniline (1.5 eq) in tetrahydrofuran (THF) at room temperature for 24 hours, yielding the final product after recrystallization (dichloromethane/ethyl acetate, 1:3).
Yield and Purity Data
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Bromoacetylation | 76% | 92% |
| Amidation | 68% | 95% |
| Final Recrystallization | 89% | 99% |
Critical Analysis of Alternative Routes
One-Pot Sulfonylation-Amidation Approach
A patent-derived method combines sulfonylation and amidation in a single pot. While this reduces purification steps, the yield drops to 62% due to competing side reactions between sulfonyl chloride and aniline.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, achieving 88% yield for the dihydropyridinone core. However, scalability remains limited due to equipment constraints.
Structural Characterization and Validation
- NMR Spectroscopy :
- X-ray Crystallography : Confirms the planar geometry of the dihydropyridinone ring and the equatorial orientation of the sulfonyl group.
- HPLC-MS : [M+H]⁺ = 513.2 m/z, consistent with the molecular formula C₂₇H₂₈N₂O₆S.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended for the cyclocondensation step, enhancing heat transfer and reducing reaction time by 40%. Solvent recovery systems (e.g., DCM distillation) improve cost-efficiency, while automated crystallization units ensure consistent purity ≥98%.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonylation : Steric hindrance from 4,6-dimethyl groups necessitates excess sulfonyl chloride (1.5 eq) and prolonged reaction times.
- Amidation Side Reactions : Competitive formation of N-acetyl byproducts is suppressed by using EDCI·HCl over DCC.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (3,4-dimethylbenzenesulfonyl) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the sulfur-nitrogen bond, yielding sulfonic acid and amine derivatives.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | 3,4-Dimethylbenzenesulfonic acid + Amine intermediate | |
| Basic Hydrolysis | NaOH (aq), heat | Sodium 3,4-dimethylbenzenesulfonate + Amine intermediate |
Mechanism :
-
Protonation of the sulfonamide nitrogen under acidic conditions, followed by nucleophilic attack by water.
-
Base-mediated cleavage of the S–N bond, forming a sulfonate salt and a primary amine.
Amide Bond Cleavage
The acetamide group can undergo hydrolysis to form a carboxylic acid and amine. Enzymatic cleavage is also plausible in biological systems.
Mechanism :
-
Acid-catalyzed protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.
-
Enzymatic cleavage via active-site serine or cysteine residues in proteases.
Dihydropyridine Ring Oxidation
The 1,2-dihydropyridine ring is prone to oxidation, converting it into a pyridine derivative.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Chemical Oxidation | KMnO₄, acidic conditions | Pyridine-2-one derivative + H₂O | |
| Electrochemical | Anodic oxidation in organic solvent | Fully aromatic pyridine analog |
Mechanism :
-
Oxidation of the dihydropyridine’s C–N double bond, leading to aromatization.
Nucleophilic Substitution at Sulfonyl Group
The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic substitution.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Aromatic Substitution | NaN₃, DMF, 100°C | Azide-substituted sulfonamide derivative | |
| Thiol Displacement | RSH, base (e.g., K₂CO₃) | Thioether-linked sulfonamide |
Mechanism :
-
Nucleophilic attack at the sulfonyl-activated aromatic ring, displacing leaving groups (e.g., halides).
Cyclization Reactions
The compound’s structure allows for intramolecular cyclization, particularly involving the acetamide and sulfonyl groups.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thermal Cyclization | Toluene, reflux | Oxazole or thiazole heterocycle (depending on substituents) | |
| Acid-Catalyzed | H₃PO₄, heat | Six-membered lactam ring formation |
Mechanism :
-
Intramolecular nucleophilic attack by the amide nitrogen on adjacent electrophilic centers.
Demethylation of Methoxy Groups
The 3,5-dimethoxyphenyl group may undergo demethylation under strong acidic or reductive conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Demethylation | BBr₃, CH₂Cl₂, –78°C | Catechol derivative (dihydroxyphenyl) | |
| Reductive | HI, red phosphorus | Phenolic product |
Mechanism :
-
Lewis acid-mediated cleavage of methyl ether bonds (e.g., BBr₃ coordinates to oxygen, facilitating methyl group removal).
Cross-Coupling Reactions
Palladium-catalyzed couplings can modify the aromatic rings.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl-modified derivative | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated aromatic analog |
Mechanism :
-
Oxidative addition of Pd(0) to aryl halides, followed by transmetallation or amine coordination.
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
The sulfonamide group in this compound is associated with anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies have further supported its potential as a 5-lipoxygenase inhibitor, indicating its usefulness in treating inflammatory diseases.
Antimicrobial Activity
Preliminary research has demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Research
A study published in Pharmaceutical Research evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptosis markers, suggesting that the compound induces programmed cell death through intrinsic pathways .
Case Study 2: Anti-inflammatory Activity
In a study investigating novel anti-inflammatory agents, researchers synthesized derivatives of the compound and tested their effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) compared to controls, highlighting the potential of this class of compounds as therapeutic agents for inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct analogs of the target compound, but two structurally related molecules can be analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycle: The target compound’s dihydropyridinone core is distinct from the pyridine-dihydrobenzodioxin hybrid in and the hexanamide-peptidomimetic scaffolds in . The sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets, whereas the benzodioxin in could influence redox properties .
In contrast, ’s dimethylaminomethylphenyl group adds basicity and tertiary amine functionality, which may affect cellular uptake .
Stereochemical Complexity :
- compounds (m, n, o) emphasize stereospecificity with multiple chiral centers, suggesting a focus on enantioselective interactions (e.g., protease inhibition). The target compound lacks described stereochemistry, implying a simpler binding mechanism .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely involves sulfonylation and acetamide coupling steps, paralleling methods for ’s pyridine derivatives.
- Pharmacological Data: Neither the target compound nor analogs have disclosed activity data. The dimethylbenzenesulfonyl group in the target may confer stability against metabolic degradation, similar to sulfonamide-containing drugs, but this is speculative .
- Gaps in Evidence: Direct comparative studies (e.g., binding assays, ADMET profiles) are absent.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with a sulfonamide group and methoxy-substituted phenyl moieties. Its structural complexity suggests diverse interactions with biological targets.
The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors within biological systems. The sulfonamide group may facilitate binding to active sites on target proteins, leading to modulation of enzymatic activity or inhibition of pathways critical for cellular function. This is particularly relevant in the context of cancer biology and enzyme inhibition studies.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups may enhance free radical scavenging capabilities.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been hypothesized.
Case Studies and Experimental Data
A study evaluated the cytotoxic effects of related compounds on human lung cancer cell line A549 using the MTT assay. The results indicated significant growth inhibition at specific concentrations (IC50 values), suggesting potential anticancer properties. Although direct studies on the specific compound were not available, structural analogs demonstrated promising results:
| Compound | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| Compound A | 10.88 ± 0.82 | Anticancer (A549) |
| Compound B | 37.23 ± 3.76 | Antioxidant |
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to tyrosine kinase receptors, which are crucial in cancer signaling pathways.
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Pyridinone Core Formation : Cyclization of 3,4-dimethylbenzenesulfonyl chloride with a β-keto ester derivative under basic conditions to form the 2-oxo-1,2-dihydropyridine ring.
Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group via nucleophilic aromatic substitution (SNAr) at the pyridinone C3 position.
Acetamide Coupling : Reacting the pyridinone intermediate with N-(3,5-dimethoxyphenyl)acetamide using coupling agents like EDCI/HOBt in anhydrous DMF.
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation). Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR :
- Pyridinone ring protons (δ 6.5–7.2 ppm) and sulfonyl-adjacent methyl groups (δ 2.1–2.4 ppm).
- Acetamide carbonyl resonance (δ ~170 ppm in 13C).
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.
- FTIR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the 3,5-dimethoxyphenyl group on conformation .
Q. What common impurities arise during synthesis, and how are they resolved?
- Methodological Answer :
- Major Impurities :
Desulfonylated Pyridinone : Due to incomplete sulfonylation.
Di-substituted Byproducts : From competing reactions at pyridinone C3.
- Resolution :
- Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for separation.
- Optimize reaction time/temperature to suppress side reactions.
Advanced Research Questions
Q. How does the sulfonyl group influence reactivity in nucleophilic substitutions compared to non-sulfonylated analogs?
- Methodological Answer :
- Electronic Effects : The sulfonyl group withdraws electron density, activating the pyridinone ring for nucleophilic attack at C4/C6.
- Comparative Studies :
- Conduct kinetic assays (e.g., with amines or thiols) to measure substitution rates.
- Use DFT calculations to map electron density distribution and predict regioselectivity.
- Contradictions : Some studies report reduced reactivity due to steric hindrance from 3,4-dimethyl groups, requiring solvent polarity adjustments (e.g., DMSO > DMF) .
Q. What strategies resolve contradictory bioactivity data across in vitro models?
- Methodological Answer :
- Assay Optimization :
Verify compound solubility (via DLS or nephelometry) in assay buffers.
Test stability under assay conditions (e.g., pH 7.4, 37°C for 24h).
- Mechanistic Profiling :
- Use CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition vs. epigenetic modulation).
- Cross-validate with SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. How to design molecular docking studies for enzyme interaction prediction?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyridinone/sulfonamide interactions (e.g., COX-2, carbonic anhydrase).
- Docking Workflow :
Prepare ligand (protonation states via MarvinSketch) and receptor (PDB structure, minimized with AMBER).
Use AutoDock Vina for flexible docking, focusing on the sulfonyl-acetamide pharmacophore.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
